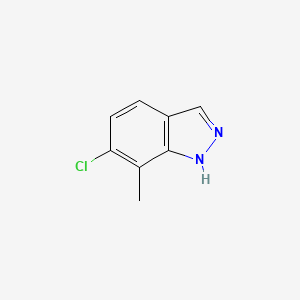

6-chloro-7-methyl-1H-indazole

Description

Significance of the Indazole Nucleus as a Privileged Scaffold in Research

The indazole ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in drug discovery. This designation is attributed to its ability to bind to a wide range of biological targets, leading to a diverse array of pharmacological activities. The structural rigidity and synthetic tractability of the indazole core make it an attractive framework for the design of novel therapeutic agents. Its presence in numerous clinically approved drugs and compounds in various stages of clinical trials underscores its importance in medicinal chemistry. rsc.orgambeed.com Indazole derivatives have demonstrated a broad spectrum of biological effects, including anti-inflammatory, anticancer, antimicrobial, and neurological activities. nih.gov

The versatility of the indazole scaffold allows for the introduction of various substituents at multiple positions, enabling the fine-tuning of its physicochemical properties and biological activity. This adaptability has made it a focal point for researchers seeking to develop new drugs with improved efficacy and selectivity.

Overview of Structural Features and Tautomerism of the 1H-Indazole System

The indazole system can exist in different tautomeric forms, with the most common being 1H-indazole and 2H-indazole. The position of the hydrogen atom on the nitrogen of the pyrazole ring defines the tautomeric form. Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. This stability influences the synthetic strategies and the resulting products of chemical reactions.

The structure of 6-chloro-7-methyl-1H-indazole is characterized by a chlorine atom at the 6-position and a methyl group at the 7-position of the indazole ring. This specific substitution pattern contributes to its unique electronic and steric properties, which in turn can influence its interactions with biological targets.

| Property | Value |

| Molecular Formula | C₈H₇ClN₂ |

| Molecular Weight | 166.61 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1427405-10-4 |

Rationale for Academic Research on this compound: Unique Substitution Pattern and Research Potential

The specific substitution pattern of a chloro group at the 6-position and a methyl group at the 7-position of the 1H-indazole ring system presents a unique area for academic investigation. The rationale for this research is rooted in the known influence of halogen and methyl substituents on the biological activity of indazole derivatives and the ongoing quest for novel therapeutic agents.

Halogen atoms, such as chlorine, are known to modulate the lipophilicity, metabolic stability, and binding affinity of drug candidates. The introduction of a chlorine atom can enhance a molecule's ability to cross biological membranes and can also participate in halogen bonding, a type of non-covalent interaction that can contribute to ligand-receptor binding. google.com

The methyl group, while seemingly simple, can also significantly impact a compound's properties. It can influence the molecule's conformation and provide a hydrophobic interaction point within a binding pocket. The position of the methyl group is critical, as it can either enhance or hinder binding depending on the topology of the target protein. Studies on other substituted indazoles have shown that the placement of a methyl group can affect selectivity and potency. google.com

Historically, research on substituted indazoles has led to the development of several important drugs. For instance, benzydamine (B159093) is an anti-inflammatory agent, and granisetron (B54018) is used to prevent nausea and vomiting caused by cancer therapy. rsc.org More recent research has focused on developing indazole-based compounds as kinase inhibitors for cancer treatment and as agents targeting other signaling pathways.

Current research continues to explore the vast chemical space of substituted indazoles. The synthesis of novel derivatives with unique substitution patterns, such as that of this compound, is a key strategy in the search for new drug leads. The investigation of such compounds allows researchers to probe the structure-activity relationships of the indazole scaffold in greater detail and to identify new therapeutic opportunities. While specific research on this compound is still emerging, its unique combination of substituents places it at the forefront of this exploratory research. Patents have mentioned this compound in the context of keratin (B1170402) fibre dye compositions, indicating its potential utility beyond the pharmaceutical realm.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7ClN2 |

|---|---|

Molecular Weight |

166.61 g/mol |

IUPAC Name |

6-chloro-7-methyl-1H-indazole |

InChI |

InChI=1S/C8H7ClN2/c1-5-7(9)3-2-6-4-10-11-8(5)6/h2-4H,1H3,(H,10,11) |

InChI Key |

YFFXWJPLFTVDSQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1NN=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 6 Chloro 7 Methyl 1h Indazole

Retrosynthetic Analysis of the 6-chloro-7-methyl-1H-indazole Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, the primary disconnections involve the formation of the heterocyclic pyrazole (B372694) ring and the introduction of the chloro and methyl substituents onto the benzene (B151609) ring.

The most common retrosynthetic approach involves disconnecting the N1-N2 and N2-C3 bonds of the pyrazole ring. This leads back to a suitably substituted 2-aminobenzaldehyde (B1207257) or 2-aminobenzonitrile (B23959) derivative, which can be cyclized using a hydrazine (B178648) source. Specifically, the synthesis can be traced back to a precursor like 2-amino-4-chloro-3-methylbenzonitrile or a related carbonyl compound.

An alternative strategy involves disconnecting the C7a-N1 and C3-C3a bonds, which is characteristic of syntheses starting from substituted hydrazones that undergo intramolecular C-H amination or cyclization.

The key considerations in the retrosynthesis are the regiochemical placements of the chloro and methyl groups. Most synthetic routes opt to begin with a benzene-based precursor that already contains the required 3-chloro-2-methyl substitution pattern, as the regioselective introduction of these groups onto an existing indazole core can be challenging and result in isomeric mixtures. vulcanchem.com

Targeted Synthesis of this compound

The targeted synthesis of this compound requires precise control over the formation of the indazole ring and the placement of its substituents.

The formation of the indazole ring, or annulation, is the cornerstone of the synthesis. Several strategies have been developed to ensure high regioselectivity.

Cyclization of Substituted Hydrazones: A widely used method involves the cyclization of hydrazones derived from substituted o-halobenzonitriles or o-halobenzaldehydes. For instance, a 2-halo benzonitrile (B105546) can react with hydrazine to form a 3-aminoindazole via an SNAr pathway. nih.gov The choice of substituents on the starting benzene ring dictates the final substitution pattern of the indazole. nih.govacs.org For example, the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from 2,6-dichlorobenzonitrile (B3417380) involves an initial regioselective bromination followed by cyclization with hydrazine. nih.govsemanticscholar.org

Transition-Metal-Catalyzed Annulation: Modern synthetic methods increasingly rely on transition-metal catalysis for C-H activation and annulation. researchgate.net Rhodium(III)/Copper(II)-catalyzed sequential C-H bond activation and intramolecular cascade annulation of benzimidates with nitrosobenzenes provides efficient access to 1H-indazoles. nih.gov Similarly, rhodium(III)-catalyzed C-H functionalization and cyclative capture of azobenzenes with aldehydes is another powerful one-step method for constructing the indazole core. acs.org These methods offer good functional group tolerance and can provide high yields. researchgate.netnih.gov

Japp–Klingemann Reaction: The Japp–Klingemann reaction is a classic method that can be adapted for indazole synthesis. It involves the reaction of an arenediazonium salt with a β-keto ester or related compound, followed by cyclization to form the indazole ring. nih.gov This protocol has been successfully applied to the one-pot synthesis of 1-arylindazoles. nih.gov

A comparison of different annulation strategies is presented in Table 1.

| Annulation Strategy | Precursors | Catalyst/Reagents | Key Features | Reference(s) |

| Hydrazone Cyclization | o-Halobenzonitriles/aldehydes, Hydrazine | Base or heat | SNAr mechanism, good for 3-aminoindazoles | nih.gov, nih.gov |

| Rh(III)/Cu(II) Catalysis | Benzimidates, Nitrosobenzenes | [Rh2(OAc)4], Cu(OAc)2 | C-H activation, high functional group tolerance | nih.gov |

| Rh(III) Catalysis | Azobenzenes, Aldehydes | [Cp*RhCl2]2, AgSbF6 | Formal [4+1] annulation, one-step process | acs.org |

| Japp-Klingemann Reaction | Arenediazonium salts, β-Keto esters | Base | One-pot procedure, suitable for 1-arylindazoles | nih.gov |

An interactive data table based on the data in the text.

Achieving regioselective chlorination at the C6 position is critical. Direct electrophilic chlorination of an unsubstituted or 7-methyl-substituted indazole often leads to a mixture of isomers, with the C3 and C5 positions also being susceptible to attack. chim.itrsc.org

Therefore, the most effective strategy is to use a starting material that already contains the chlorine atom at the desired position. A common precursor for synthesizing a 6-chloro-indazole is a 4-chloro-substituted aniline (B41778) or benzonitrile. For example, the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine starts from 2,6-dichlorobenzonitrile, where one chlorine atom ultimately becomes the C4 substituent in the final indazole product (which corresponds to C6 in the systematic naming of the parent indazole before considering other substituents). nih.govsemanticscholar.org In the context of this compound, a logical precursor would be 4-chloro-3-methylaniline (B14550) or a derivative thereof.

Recent advances have reported metal-free halogenation of 2H-indazoles using reagents like N-chlorosuccinimide (NCS), which can offer good regioselectivity under specific conditions, although this is more established for 2-substituted indazoles. rsc.org

Similar to the chlorination strategy, the regioselective introduction of a methyl group at C7 is most reliably achieved by starting with a precursor that is already methylated at the correct position. Direct C-H methylation of a 6-chloro-1H-indazole is synthetically challenging and would likely compete with N-methylation at the N1 and N2 positions. researchgate.netconnectjournals.com

The common approach is to begin with a 2,3-disubstituted toluene (B28343) derivative, such as 3-chloro-2-methylaniline (B42847) or 3-chloro-2-methylbenzonitrile. The synthesis of 5-bromo-7-methyl-1H-indazole, for example, starts from 3-methyl-4-bromoaniline. ucsf.edu Following this logic, the synthesis of this compound would ideally start from a precursor like 3-chloro-2-methylaniline, which undergoes diazotization followed by cyclization to form the indazole ring.

Optimizing reaction conditions is crucial for maximizing yield, ensuring regioselectivity, and enabling safe and economical scale-up for industrial production. nih.gov

Key optimization parameters include:

Catalyst Selection: In transition-metal-catalyzed reactions, the choice of metal (e.g., Pd, Cu, Rh) and ligand is critical. nih.gov For example, in Suzuki-Miyaura couplings on indazole scaffolds, palladium catalysts are frequently used.

Solvent and Temperature: The solvent can significantly influence reaction pathways and yields. For instance, in the cyclization of hydrazones, solvents like ethanol (B145695)/water or DMSO are common. nih.gov Temperature control is vital; lower temperatures may favor kinetically controlled products, while higher temperatures favor thermodynamically stable isomers. connectjournals.com

Reagent Stoichiometry: Using an excess of a reagent, such as hydrazine in cyclization reactions, can drive the reaction to completion under milder conditions and improve yields. nih.govacs.org

Purification: For large-scale synthesis, developing a protocol that avoids chromatographic purification is highly desirable. Methods relying on crystallization or precipitation of the final product are preferred. nih.govsemanticscholar.org

Table 2 summarizes optimized conditions for reactions relevant to substituted indazole synthesis.

| Reaction Type | Substrate | Optimized Conditions | Yield | Reference(s) |

| Indazole Cyclization | Aromatic Aldehyde (15) | Hydrazine (excess), EtOH/water | 86% (over 2 steps) | nih.gov |

| Bromination | 2,6-dichlorobenzonitrile (7) | NBS, H2SO4, 20 °C | 60-65% | nih.gov |

| Rh-Catalyzed Annulation | Benzimidate (1) | Rh2(OAc)4 (2.5 mol%), Cu(OAc)2 (2.0 equiv), PhCF3, 80 °C | up to 94% | nih.gov |

| Indazole Formation | 2-amino-5-chlorobenzoic acid | CuI (5 mol%), DMSO, 110-120 °C | 78-82% |

An interactive data table based on the data in the text.

Advanced Functionalization and Derivatization of the this compound Scaffold

Once the this compound core is synthesized, it can be further modified to create a library of derivatives for various applications, particularly in medicinal chemistry.

N-Functionalization: The N-H proton of the pyrazole ring is acidic and can be readily deprotonated with a base, allowing for subsequent alkylation or arylation at the N1 or N2 position. The ratio of N1 to N2 isomers is highly dependent on the reaction conditions (e.g., base, solvent, electrophile). researchgate.netconnectjournals.com

C3-Functionalization: The C3 position of the indazole ring is a key site for derivatization. It can be halogenated, typically using N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS), to introduce a bromine or iodine atom. chim.it These C3-haloindazoles are versatile intermediates for cross-coupling reactions. Copper-catalyzed C3-allylation has also been reported for N-protected indazoles, enabling the construction of C3-quaternary centers. mit.edu

Cross-Coupling Reactions: The chlorine atom at the C6 position can be replaced using various palladium-catalyzed cross-coupling reactions. For example, Suzuki coupling with boronic acids can form new C-C bonds, while Buchwald-Hartwig amination with amines can form C-N bonds. These reactions allow for the introduction of a wide range of aryl, heteroaryl, or amino substituents at the C6 position. smolecule.comnih.gov

Table 3 provides examples of derivatization reactions on substituted indazole scaffolds.

| Reaction Type | Position | Reagents | Product Type | Reference(s) |

| Halogenation | C3 | NBS or NIS, Base (e.g., KOH) | 3-Haloindazoles | chim.it |

| Allylation | C3 | Allenes, CuH catalyst | 3-Allylindazoles | mit.edu |

| Suzuki Coupling | C6 (Cl) | Arylboronic acid, Pd catalyst | 6-Arylindazoles | smolecule.com, nih.gov |

| N-Alkylation | N1/N2 | Alkyl halide, Base (e.g., NaH, K2CO3) | N-Alkylindazoles | researchgate.net, connectjournals.com |

| Acylation | N1 | Acyl chloride, Base | N-Acylindazoles | ambeed.com |

An interactive data table based on the data in the text.

N-Alkylation and N-Acylation Strategies: Regioselectivity and Scope

The direct alkylation of 1H-indazoles can be challenging as it often results in a mixture of N1- and N2-substituted products. beilstein-journals.orgbeilstein-journals.org The regioselectivity of these reactions is influenced by factors such as the nature of the electrophile, the base, and the solvent used. beilstein-journals.orgresearchgate.netd-nb.info

Generally, N1-substituted indazoles are thermodynamically more stable, while N2-substituted products are often the kinetically favored products. connectjournals.com For instance, reactions at lower temperatures and shorter durations tend to favor the N2-alkylated indazole. connectjournals.com The choice of base and solvent system plays a crucial role in directing the regioselectivity. For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with an alkyl bromide has shown to be a promising system for achieving high N1-selectivity in the alkylation of various substituted indazoles. d-nb.info In some cases, excellent N2-regioselectivity can be achieved, particularly with C-7 substituted indazoles. d-nb.info

Studies on methyl 5-bromo-1H-indazole-3-carboxylate have demonstrated that different conditions can favor either N1 or N2 alkylation. beilstein-journals.orgbeilstein-journals.org For example, treatment with isopropyl iodide in the presence of sodium hydride in DMF can produce a mixture of N1 and N2 isomers. beilstein-journals.org However, the use of cesium carbonate as the base can lead to excellent yields of N1-substituted products. beilstein-journals.org DFT calculations suggest that a chelation mechanism involving the cesium cation promotes the formation of the N1-substituted product. beilstein-journals.orgbeilstein-journals.org

The scope of N-alkylation is broad, accommodating a variety of alkylating agents, including primary and secondary alkyl halides and tosylates, while maintaining a high degree of N1-regioselectivity under optimized conditions. researchgate.netd-nb.info N-acylation reactions of indazoles are also common, and it has been suggested that they typically yield the N1-substituted regioisomer through the isomerization of the initially formed N2-acylindazole to the more stable N1 product. d-nb.info

Table 1: Regioselectivity in N-Alkylation of Substituted Indazoles This table is interactive. Users can sort and filter the data.

| Indazole Substrate | Alkylating Agent | Base/Solvent | Major Product | Reference |

|---|---|---|---|---|

| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl Iodide | NaH/DMF | Mixture of N1 and N2 | beilstein-journals.org |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Various Tosylates | Cs₂CO₃ | N1-substituted | beilstein-journals.org |

| C-3 Substituted Indazoles | Alkyl Bromide | NaH/THF | N1-substituted (>99%) | d-nb.info |

| C-7 NO₂ or CO₂Me Substituted Indazoles | Alkyl Bromide | NaH/THF | N2-substituted (≥96%) | d-nb.info |

| 4-chloro-1H-indazole | Tetrahydropyranyl group | Mild Acid (40°C) | N2-substituted (kinetic) | connectjournals.com |

| 4-chloro-1H-indazole | Tetrahydropyranyl group | Higher Temp/Longer Time | N1-substituted (thermodynamic) | connectjournals.com |

Electrophilic and Nucleophilic Substitutions on the Indazole Ring System (e.g., at C3, C4, C5)

The indazole ring system is amenable to both electrophilic and nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups at various positions. The inherent reactivity of the indazole core can be modulated by the existing substituents.

Electrophilic Substitution: The electron-rich nature of the indazole ring makes it susceptible to electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation. ambeed.comambeed.com For example, the nitration of 6-chloro-1H-indazole is a common method to produce 6-chloro-5-nitro-1H-indazole, typically using strong nitrating agents like nitric acid or a mixture of nitric and sulfuric acids. smolecule.com Halogenation can be achieved using reagents like N-bromosuccinimide to introduce a bromine atom, for instance at the C3 position. beilstein-journals.org

Nucleophilic Substitution: Halogenated indazoles are valuable precursors for nucleophilic substitution reactions. The chlorine and iodine atoms on compounds like 6-chloro-3-iodo-1H-indazole can be displaced by various nucleophiles, enabling the synthesis of a diverse array of derivatives. smolecule.comevitachem.com Similarly, in methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate, the bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution.

The reactivity of different positions on the indazole ring can be influenced by the reaction conditions and the directing effects of existing substituents. For instance, in some cases, functionalization at the C3 position is less common compared to reactions at the N1 and N2 positions. researchgate.net However, methods for the direct C3-functionalization, such as C3-allylation using copper hydride catalysis, have been developed. researchgate.net

Palladium-Mediated Cross-Coupling Reactions (e.g., Suzuki, Heck) for Further Diversification

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, and this compound and its derivatives are no exception. rsc.org These reactions, such as the Suzuki-Miyaura and Heck couplings, enable the formation of carbon-carbon and carbon-heteroatom bonds, leading to a wide range of structurally complex molecules. smolecule.comnih.gov

Suzuki-Miyaura Coupling: This reaction is widely used to couple aryl or vinyl halides with boronic acids. Halogenated indazoles, such as 5-bromo-1H-indazole derivatives, serve as excellent substrates for Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl groups. mdpi.com The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and a base like potassium carbonate. mdpi.com The efficiency of these couplings can be influenced by the nature of the catalyst and the reaction conditions. nih.govrsc.org For instance, unprotected nitrogen-rich heterocycles like indazole can sometimes inhibit the reaction, but optimized conditions allow for good to excellent yields. nih.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. rsc.org This method has been successfully applied to 3-bromoindazoles to synthesize vinylated indazole derivatives. beilstein-journals.orgbeilstein-journals.org For example, the reaction of 3-bromo-1-methyl-1H-indazole with n-butyl acrylate (B77674) can be optimized to produce the corresponding acrylate derivative in high yield. beilstein-journals.org The choice of catalyst and reaction conditions is critical to minimize side reactions like dehalogenation. beilstein-journals.org

The versatility of palladium-catalyzed reactions allows for sequential cross-couplings on multiply halogenated indazoles, providing a strategy for the regiocontrolled synthesis of trisubstituted derivatives. researchgate.net

Table 2: Examples of Palladium-Mediated Cross-Coupling Reactions with Indazole Derivatives This table is interactive. Users can sort and filter the data.

| Reaction Type | Indazole Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂, K₂CO₃, DME, 80°C | 5-(pyrrol-2-yl)-1H-indazoles | mdpi.com |

| Suzuki-Miyaura | 6-chloroindole | Phenyl boronic acid | P1 precatalyst, K₃PO₄, dioxane/H₂O, 60°C | 6-phenylindole | nih.gov |

| Heck | 3-bromo-1-methyl-1H-indazole | n-butyl acrylate | Pd(OAc)₂, PPh₃ | (E)-butyl 3-(1-methyl-1H-indazol-3-yl)acrylate | beilstein-journals.org |

| C-N Coupling | 4-, 5-, and 6-bromo-indazoles | Aromatic and aliphatic secondary amines | RuPhos based catalyst (P1), LiHMDS, THF | N-aryl/alkyl-indazoles | nih.gov |

Development of Chemical Probes and Conjugates

The indazole scaffold is a prominent feature in many biologically active molecules, making it an attractive core for the development of chemical probes. nih.govnih.gov These probes are valuable tools for studying biological processes and for the discovery of new therapeutic agents. rsc.org

Derivatives of this compound and related structures have been utilized in the creation of chemical probes for various protein targets. For example, indazole-containing compounds have been synthesized as inhibitors of protein kinases, which are important targets in cancer therapy. nih.gov The synthesis of these probes often involves the functionalization of the indazole core through the reactions described above, such as N-alkylation and cross-coupling reactions. acs.orgnih.gov

In the development of a chemical probe for PIKfyve, a lipid kinase, various indazole analogues were synthesized and evaluated. acs.orgnih.gov For instance, starting from 6-bromo-1H-indazole, Sonogashira coupling reactions were employed to introduce different alkyne-containing side chains. acs.orgnih.gov Similarly, in the pursuit of a chemical probe for cyclin G-associated kinase (GAK), a series of indazole derivatives were prepared, including 6-bromo-N-(1H-indazol-6-yl)quinolin-4-amine. nih.gov

The design and synthesis of these probes often involve an iterative process of chemical modification to optimize properties such as potency, selectivity, and metabolic stability. acs.orgnih.govnih.gov

Molecular Interactions and Target Engagement Studies of 6 Chloro 7 Methyl 1h Indazole Derivatives

Structure-Activity Relationship (SAR) Studies for 6-chloro-7-methyl-1H-indazole Analogs

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their biological activity and selectivity. For derivatives of this compound, SAR studies have provided valuable insights into how modifications at various positions of the indazole ring influence their interactions with molecular targets.

Impact of Substituent Position and Electronic Properties on Molecular Recognition

The position and nature of substituents on the indazole ring profoundly affect the molecule's electronic distribution, lipophilicity, and steric profile, all of which are critical for molecular recognition by biological targets.

The chlorine atom at the 6-position and the methyl group at the 7-position of the core indazole structure are key determinants of its biological activity. The chlorine atom, being an electron-withdrawing group, can influence the acidity of the N-H bond of the pyrazole (B372694) ring and participate in halogen bonding with target proteins. vulcanchem.com The methyl group at the 7-position introduces steric bulk and increases lipophilicity, which can enhance binding to hydrophobic pockets within target enzymes or receptors.

Studies on related indazole analogs have demonstrated the significance of substituent placement. For instance, in a series of indazole-based inhibitors, modifications at the C7 position of the indazole ring were explored to introduce bulky substituents that could clash with the gatekeeper methionine residue in wild-type kinases, thereby conferring selectivity for analog-sensitive mutants. ucsf.edu The electronic effects of substituents are also critical; for example, a nitro group at the 7-position introduces strong electron-withdrawing effects that can enhance reactivity. In contrast, substitutions at the 5-position of the indole (B1671886) core (a related heterocyclic system) with groups like chloro, bromo, or methyl have been shown to be detrimental to binding affinity at certain receptors. mdpi.com

The following table summarizes the impact of different substituents on the properties of indazole analogs:

| Compound | Substituent(s) | Position(s) | Observed Impact |

| 6-Chloro-3-methyl-1H-indazole | Cl, CH₃ | 6, 3 | Chlorine atom forms halogen bonds; methyl group enhances hydrophobic interactions. vulcanchem.com |

| 5-Bromo-7-methyl-1H-indazole | Br, CH₃ | 5, 7 | Bromine at C5 introduces electron-withdrawing effects. |

| 7-Nitro-1H-indazole derivatives | NO₂ | 7 | Strong electron-withdrawing effects enhance reactivity. |

| 5-substituted indole analogs | Cl, Br, CH₃ | 5 | Detrimental to binding affinity at certain receptors. mdpi.com |

Conformational Analysis and Bioactive Conformations in Ligand-Target Systems

The three-dimensional shape of a molecule, or its conformation, is critical for its ability to bind to a biological target. Conformational analysis of this compound derivatives helps in understanding the energetically favorable shapes the molecule can adopt and which of these is the "bioactive conformation" that binds to the target.

Computational methods, such as molecular docking and molecular dynamics simulations, are often employed to predict and analyze the bioactive conformations of indazole derivatives within the binding pockets of their targets. nih.govresearchgate.net These studies can reveal how the molecule orients itself to maximize favorable interactions and minimize unfavorable ones.

Hydrogen Bonding Networks and Hydrophobic Interactions in Binding Pockets

The binding of this compound derivatives to their biological targets is governed by a network of non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions.

Hydrogen Bonding: The indazole core contains both hydrogen bond donors (the N-H group) and acceptors (the nitrogen atoms of the pyrazole ring). These can form crucial hydrogen bonds with amino acid residues in the binding pocket of a target protein, such as kinases or other enzymes. mdpi.commdpi.com The formation of intermolecular O-H···N hydrogen bonds has been observed in the crystal structures of related indazolylmethanol derivatives, leading to the formation of dimers. acs.org

Identification and Validation of Molecular Targets

A key aspect of drug discovery is the identification and validation of the specific molecular targets through which a compound exerts its biological effects. For this compound and its analogs, this involves a range of biochemical and pharmacological assays.

Biochemical Profiling Against Enzyme Panels (e.g., Kinases, Oxidoreductases, Deaminases)

Biochemical profiling against panels of enzymes is a common strategy to identify the molecular targets of a compound and to assess its selectivity.

Kinases: The indazole scaffold is a well-known "privileged structure" in kinase inhibitor design. mdpi.com Numerous indazole derivatives have been synthesized and evaluated for their inhibitory activity against various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. ucsf.edunih.gov For example, derivatives of 5-arylamino-6-chloro-1H-indazole-4,7-diones have shown potent inhibitory activity against protein kinase B/Akt. nih.gov Some indazole derivatives have also been investigated as inhibitors of FMS-like tyrosine kinase 3 (FLT3) and its mutants. tandfonline.com Modifications at the 1-position of 6-chloro-3-methyl-1H-indazole have yielded derivatives with significant inhibitory concentrations (IC₅₀ values <100 nM) against EGFR and VEGFR2. vulcanchem.com

Oxidoreductases: Indazole derivatives have also been investigated as inhibitors of oxidoreductases. For instance, various halogenated 1H-indazole derivatives, including 7-chloro-1H-indazole, have been shown to inhibit lactoperoxidase, an antimicrobial enzyme. nih.govahievran.edu.tr Another study demonstrated that certain 3-chloro-6-nitro-1H-indazole derivatives could bind to and inhibit Leishmania trypanothione (B104310) reductase, an enzyme crucial for the parasite's survival. nih.govresearchgate.net One study also identified 7-chloro-1H-indazole as the most potent inhibitor of potato polyphenol oxidase (PPO) among the tested indazoles. researchgate.net

Deaminases: While specific studies on this compound and deaminases are less common, the general chemical reactivity of the indazole core suggests potential interactions.

The following table presents a summary of the enzymatic inhibitory activities of some indazole derivatives:

| Indazole Derivative Class | Target Enzyme(s) | Key Findings |

| 5-Arylamino-6-chloro-1H-indazole-4,7-diones | Protein Kinase B/Akt | Potent Akt1 inhibitory activity. nih.gov |

| 6-Chloro-3-methyl-1H-indazole derivatives | EGFR, VEGFR2 | Modifications at the 1-position yielded derivatives with IC₅₀ values <100 nM. vulcanchem.com |

| Halogenated 1H-indazoles | Lactoperoxidase | Showed strong inhibitory effects. nih.govahievran.edu.tr |

| 3-Chloro-6-nitro-1H-indazole derivatives | Leishmania trypanothione reductase | Stable binding and inhibition. nih.govresearchgate.net |

| 7-Chloro-1H-indazole | Potato Polyphenol Oxidase (PPO) | Most potent inhibitor among tested indazoles. researchgate.net |

Receptor Binding Assays and Allosteric Modulation Studies

In addition to enzymes, G-protein coupled receptors (GPCRs) are another major class of drug targets. Receptor binding assays are used to determine the affinity of a compound for a specific receptor.

While direct binding studies for this compound on a wide range of receptors are not extensively documented in the provided context, related indazole and azaindole structures have been explored as receptor modulators. For example, competitive radioligand binding assays have been used to determine the binding affinity of chlorinated indole analogs at the human cannabinoid receptor 1 (hCB₁). mdpi.com In such assays, the ability of a test compound to displace a known radiolabeled ligand from the receptor is measured.

Furthermore, some compounds can act as allosteric modulators, binding to a site on the receptor that is different from the primary (orthosteric) binding site of the endogenous ligand. These modulators can either enhance (positive allosteric modulators, or PAMs) or reduce (negative allosteric modulators, or NAMs) the receptor's response to the endogenous ligand. Indazole arylsulfonamides have been synthesized and evaluated as allosteric antagonists for the CC-chemokine receptor 4 (CCR4). acs.org Similarly, derivatives of 6-phenylpyrimidin-4-one have been developed as positive allosteric modulators of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). nih.gov The exploration of azaindole scaffolds, bioisosteres of indoles, has also been undertaken to develop allosteric modulators for the CB1 receptor. researchgate.net

Protein-Ligand Interaction Techniques (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

To understand how a potential drug molecule interacts with its protein target, biophysical techniques are employed to measure the binding affinity and thermodynamics of the interaction. mdpi.com Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two powerful and commonly used methods in drug discovery. mdpi.comscience.gov

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. science.govplos.org By titrating a ligand into a solution containing a target protein, ITC can determine the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS). plos.org This provides a complete thermodynamic profile of the molecular interaction in a single experiment. science.gov For instance, ITC has been utilized to characterize the binding of 1H-indazol-3-ol derivatives to D-amino acid oxidase (DAAO) and to confirm the potent binding affinity of amino-indazole derivatives to the ENL YEATS domain, revealing Kd values in the nanomolar range. science.govnih.gov In other studies, ITC helped to characterize the enthalpy-driven interactions between benzamide (B126) derivatives and Trypanosoma brucei Hsp83. plos.org

Surface Plasmon Resonance (SPR) is an optical technique that monitors the binding of a ligand (analyte) flowing over a protein target that is immobilized on a sensor chip. acs.org It provides real-time data on the association (kon) and dissociation (koff) rates of the interaction, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff/kon). mdpi.com SPR is a valuable tool for confirming direct target engagement and for structure-activity relationship (SAR) analysis.

Several studies on compounds structurally related to indazoles have employed SPR:

AMPK Activators: To confirm a direct interaction with Adenosine Monophosphate-activated Protein Kinase (AMPK) isoforms, an SPR binding assay was developed for 6-chloro-indole derivatives. acs.orgosti.gov

PAK4 Inhibitors: SPR was used to determine the binding affinities of 6-chloro-4-aminoquinazoline derivatives to p21-Activated Kinase 4 (PAK4), with potent inhibitors showing Kd values in the low nanomolar range. acs.org

BAG3 Inhibitors: The binding ability of a series of compounds, some incorporating an indazole moiety, to the BAG3 protein was evaluated using SPR, identifying a lead compound with a Kd of 45 µM. unipd.it

The following table summarizes binding affinity data for various indazole derivatives and related compounds determined by these techniques.

Mechanistic Elucidation of Cellular Effects (In Vitro)

Following the confirmation of direct target binding, the next step is to understand the compound's effects within a cellular context. This involves moving from isolated protein systems to cell-based assays to investigate how target modulation impacts cellular pathways and functions.

Cell-free systems, such as enzymatic assays using purified or recombinant proteins, are critical for quantifying a compound's inhibitory or activating potency against its target. These assays measure functional outcomes, like the inhibition of an enzyme's catalytic activity, and are often used to determine the half-maximal inhibitory concentration (IC₅₀).

For example, the inhibitory activities of novel 6-chloro-4-aminoquinazoline derivatives against PAK1 and PAK4 were evaluated using a fluorescence resonance energy transfer (FRET)-based Z'-Lyte assay. acs.org This cell-free format allowed for the precise determination of IC₅₀ and Kᵢ values, guiding the structure-activity relationship (SAR) and optimization towards potent and selective inhibitors. acs.org Similarly, the antileishmanial activity of 3-chloro-6-nitro-1H-indazole derivatives was linked to their ability to inhibit the Leishmania Trypanothione reductase (TryR) enzyme in molecular docking studies, which predicted stable binding modes within the enzyme's active site. biocompare.com

The table below presents inhibitory potency data for various indazole and quinazoline (B50416) derivatives from cell-free assays.

To confirm that a compound engages its target within a living cell and produces a downstream effect, researchers analyze specific cellular signaling pathways. This often involves measuring changes in protein phosphorylation, a key mechanism for signal transduction, or alterations in gene expression.

Western blotting is a common technique used to detect changes in the phosphorylation state of a target protein and its downstream substrates. For example, treatment of A549 lung cancer cells with a potent 6-chloro-quinazoline based PAK4 inhibitor (compound 31) led to a dose-dependent inhibition of the phosphorylation of PAK4 itself, as well as its downstream effectors LIMK1 and cofilin. acs.org This confirmed that the compound effectively blocks the PAK4 signaling pathway in a cellular environment. acs.org Furthermore, the compound inhibited the expression of matrix metalloproteinase-2 (MMP-2), linking target inhibition to a functional anti-metastatic effect. acs.org

In a different context, a direct activator of AMPK, the 6-chloro-indole derivative PF-06409577, was shown to produce dose-responsive increases in the phosphorylation of AMPK (pAMPK) relative to total AMPK in rat kidney tissue, demonstrating target engagement in vivo. acs.org

An alternative to the target-based approach is phenotypic drug discovery (PDD), also known as classical or forward pharmacology. In this strategy, compounds are screened in cellular or whole-organism models to identify agents that produce a desired phenotypic change (e.g., cancer cell death, reversal of a disease marker) without prior knowledge of the molecular target.

Once a "hit" compound with interesting activity is identified, the critical and often challenging next step is target deconvolution—the process of identifying the specific molecular target(s) responsible for the observed phenotype. Modern target deconvolution methods leverage advances in 'omics' technologies (proteomics, genomics), affinity chromatography coupled with mass spectrometry, and computational approaches to pinpoint the protein-ligand interaction.

For example, a phenotypic screen might identify an indazole derivative that potently inhibits the proliferation of a specific cancer cell line. unipd.it Target deconvolution efforts would then be initiated to uncover its mechanism. This could involve immobilizing the compound on a resin to "pull down" its binding partners from cell lysates, which are then identified by mass spectrometry. Although a powerful strategy for discovering drugs with novel mechanisms of action, no specific examples of a complete phenotypic screen and subsequent target deconvolution for a this compound derivative are prominently documented in the reviewed literature.

Computational and Theoretical Investigations of 6 Chloro 7 Methyl 1h Indazole

Quantum Chemical Investigations of Electronic Structure and Reactivity

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. derpharmachemica.com The energy gap between HOMO and LUMO is a critical parameter, with a smaller gap generally indicating higher chemical reactivity. derpharmachemica.com

For indazole derivatives, substituents on the ring system significantly influence the energies of these orbitals. An electron-donating group like the methyl group at position 7 would be expected to raise the HOMO energy, making the molecule a better electron donor. Conversely, the electron-withdrawing chlorine atom at position 6 would lower the LUMO energy, making the molecule a better electron acceptor. dergipark.org.tr The combined effect of these substituents on 6-chloro-7-methyl-1H-indazole dictates its specific electronic behavior and reactivity.

Mulliken charge distribution analysis on similar indazole Schiff base compounds has shown that nitrogen atoms typically carry a more negative charge, while certain carbon atoms become more electropositive. derpharmachemica.com In this compound, the chlorine atom's high electronegativity would lead to a significant redistribution of electron density.

Table 1: Illustrative Frontier Orbital Energies for Substituted Indazoles (B3LYP Method) This table presents theoretical values for related compounds to illustrate the influence of individual substituents on frontier orbital energies.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Source |

| 4-chloro-1H-indazole | -9.51 | -2.15 | 7.36 | dergipark.org.tr |

| 4-methyl-1H-indazole | -8.62 | -1.70 | 6.92 | dergipark.org.tr |

| 4-fluoro-1H-indazole | -9.28 | -1.86 | 7.42 | dergipark.org.tr |

Data is for illustrative purposes based on calculations on analogous compounds.

The Molecular Electrostatic Potential (MEP or ESP) surface is a valuable tool for visualizing the charge distribution and predicting reactivity. derpharmachemica.comdergipark.org.tr It maps the electrostatic potential onto the electron density surface of the molecule. Different colors represent different potential values: red indicates regions of most negative potential (prone to electrophilic attack), blue represents regions of most positive potential (prone to nucleophilic attack), and green indicates neutral potential regions. derpharmachemica.com

For an indazole derivative, the MEP surface typically shows negative potential (red or yellow) around the nitrogen atoms of the pyrazole (B372694) ring due to their lone pairs of electrons, identifying them as sites for electrophilic interaction. derpharmachemica.comnih.gov The presence of the electron-withdrawing chlorine atom in this compound would create a region of positive electrostatic potential (a σ-hole) along the C-Cl bond axis, making it a potential halogen bond donor. The aromatic protons and regions near the electron-withdrawing groups would exhibit positive potential (blue), indicating sites susceptible to nucleophilic attack. researchgate.net

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H-indazole and 2H-indazole forms, which differ in the position of the hydrogen atom on the pyrazole ring nitrogens. chemicalbook.com Theoretical calculations and experimental studies consistently show that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. beilstein-journals.orgresearchgate.net

For the parent indazole molecule, the energy difference is significant, with the 1H-tautomer being more stable by approximately 15 kJ·mol⁻¹ (3.6 kcal/mol). chemicalbook.comacs.org This stability preference for the 1H form is generally maintained for substituted indazoles and is attributed to its benzenoid structure, as opposed to the less stable quinonoid structure of the 2H-tautomer. beilstein-journals.org Therefore, this compound is the predominant and more stable tautomeric form. This preference is crucial as it dictates the molecule's structural, chemical, and biological interaction properties.

Table 2: Calculated Energy Differences Between Indazole Tautomers

| Tautomer Pair | Calculation Level | Energy Difference (more stable tautomer) | Source |

| 1H-indazole vs. 2H-indazole | MP2/6-31G** | 3.6 kcal/mol (1H) | chemicalbook.com |

| 1-methylindazole vs. 2-methylindazole | - | 3.2 kcal/mol (1-methyl) | chemicalbook.com |

| 1H-indazole vs. 2H-indazole | B3LYP/6-311++G(d,p) | 20 kJ·mol⁻¹ (~4.8 kcal/mol) (1H) | acs.org |

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. researchgate.netjmchemsci.com This method is crucial in drug discovery for screening potential inhibitors and understanding their mechanism of action at a molecular level.

Docking studies on various indazole derivatives have shown their potential to bind to numerous pharmacological targets, particularly enzyme active sites like those in protein kinases. vulcanchem.comresearchgate.net For this compound, the indazole core is predicted to serve as a critical scaffold for forming key interactions within a protein's binding pocket. acs.orgacs.org

Table 3: Example Binding Affinities of Indazole Derivatives with Protein Targets

| Compound | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Source |

| N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine | MDM2-p53 | -359.20 | jocpr.com |

| Indazole analog 3j | Anticancer Target (2ZCS) | -7.45 | researchgate.net |

| Indazole analog 3c | Anticancer Target (2ZCS) | -6.80 | researchgate.net |

| 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol | Anticonvulsant Target (5FDC) | -7.45 | asianresassoc.org |

Data is for illustrative purposes showing the binding potential of various complex indazole structures.

The analysis of docking poses reveals the specific amino acid residues that interact with the ligand. For indazole-based inhibitors, interactions often involve:

Hydrogen Bonding: The nitrogen atoms of the indazole ring can act as hydrogen bond acceptors or donors, often interacting with residues in the hinge region of kinases, such as the carbonyl and NH groups of amino acids like Leu398. acs.orgtandfonline.com

Hydrophobic Interactions: The benzene (B151609) portion of the indazole ring and the methyl group at position 7 can form hydrophobic and van der Waals interactions with nonpolar residues like valine, leucine, isoleucine, and phenylalanine. nih.govacs.orgacs.org

Halogen Bonding: The chlorine atom at position 6 can form halogen bonds, a specific type of non-covalent interaction, with electron-rich atoms like oxygen or sulfur in residues such as lysine (B10760008) or methionine. vulcanchem.com

π-π Stacking: The aromatic indazole ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site. researchgate.nettandfonline.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a window into the atomic-level movements and conformational changes of molecules over time. These simulations are instrumental in understanding the stability of this compound and its derivatives, as well as the intricate process of how these molecules might interact with and bind to biological targets.

The conformational stability of a molecule is a critical determinant of its biological activity. MD simulations can predict the most stable three-dimensional arrangements of atoms in this compound and its derivatives by calculating the potential energy of different conformations. Studies on related indazole scaffolds have demonstrated that these simulations can validate the stability of designed ligands. longdom.org For instance, the analysis of Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) during simulations provides insights into the structural stability of the molecule and its complex with a target protein. nih.gov A stable RMSD, typically with deviations between 1–3 Å, suggests that the ligand-protein complex maintains a consistent and favorable conformation throughout the simulation period. nih.gov

MD simulations are pivotal in visualizing the dynamic process of a ligand, such as a this compound derivative, binding to its biological target, often a protein. These simulations can elucidate the step-by-step interactions that lead to the formation of a stable complex. By tracking the trajectory of the ligand as it approaches the binding site, researchers can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov

Furthermore, these simulations can predict the stability of the formed complex over time. For example, a 50-nanosecond simulation can reveal whether a ligand remains securely bound within the active site of an enzyme or dissociates. nih.gov The stability of this complex is often supported by calculating the binding free energies using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area), which can quantify the strength of the interaction. nih.gov A low net binding energy score indicates a highly stable complex. nih.gov Such computational approaches have been successfully used to study the interaction of indazole derivatives with various targets, including kinases and reductases. longdom.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. mdpi.com This method is invaluable for predicting the activity of new molecules and for understanding the structural features that are crucial for a desired biological effect.

QSAR models can be developed in two or three dimensions. 2D-QSAR models use descriptors calculated from the two-dimensional representation of a molecule, such as connectivity indices and physicochemical properties. mdpi.comresearchgate.net 3D-QSAR models, on the other hand, consider the three-dimensional structure of the molecules and their alignment in space, using fields that describe steric and electrostatic properties. researchgate.netnih.gov

For indazole derivatives, both 2D and 3D-QSAR models have been successfully developed to predict their anticancer activity. longdom.orgresearchgate.net For example, a 2D-QSAR model developed using Multiple Linear Regression (MLR) showed a high correlation coefficient (r²) of 0.9512, indicating strong predictive power. longdom.orgresearchgate.net Similarly, a 3D-QSAR model built with the SWF kNN approach yielded a high internal cross-validation regression coefficient (q²) of 0.9132. longdom.orgresearchgate.net These robust models allow for the reliable prediction of the biological activity of newly designed indazole compounds. researchgate.net

| QSAR Model Statistics for Indazole Derivatives | |

| Model Type | Statistical Parameter |

| 2D-QSAR | Correlation coefficient (r²) |

| Internal cross-validation (q²) | |

| External cross-validation (pred_r²) | |

| 3D-QSAR | Internal cross-validation (q²) |

A key outcome of QSAR studies is the identification of physicochemical descriptors that significantly influence the biological activity of the compounds. mdpi.com These descriptors can be steric, electronic, or hydrophobic in nature. For instance, in a study of indazole derivatives as anticancer agents, steric descriptors were found to be crucial factors governing their activity in the 3D-QSAR model. longdom.org In 2D-QSAR models, descriptors related to the topology and electronic properties of the molecule often play a significant role. researchgate.net

Identifying these key descriptors provides valuable insights for medicinal chemists, guiding the modification of the lead compound, this compound, to enhance its desired biological effects. For example, if a QSAR model indicates that increased hydrophobicity in a certain region of the molecule enhances activity, chemists can focus on adding lipophilic substituents at that position.

Virtual Screening and De Novo Design of Novel Analogs

Virtual screening and de novo design are powerful computational strategies for discovering new drug candidates. mdpi.commdpi.com Virtual screening involves searching large databases of existing chemical compounds to identify those that are likely to bind to a specific biological target. mdpi.com De novo design, in contrast, involves the computational construction of novel molecules with desired properties. whiterose.ac.uk

For this compound, these techniques can be used to design and identify novel analogs with potentially improved activity or other desirable properties. Virtual screening can be performed by docking libraries of compounds into the active site of a target protein and ranking them based on their predicted binding affinity. acs.org This approach has been used to identify novel inhibitors for various targets. mdpi.com

De novo design algorithms can generate new molecular structures by assembling fragments or by modifying an existing scaffold like this compound based on a set of rules and desired properties. whiterose.ac.uk These newly designed compounds can then be subjected to further computational analysis, such as docking and MD simulations, to evaluate their potential before being synthesized and tested in the laboratory. This iterative process of design, evaluation, and refinement significantly accelerates the drug discovery process.

Advanced Analytical and Spectroscopic Characterization in Research Settings

High-Resolution Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For 6-chloro-7-methyl-1H-indazole, ¹H and ¹³C NMR provide definitive evidence for the arrangement of substituents on the indazole core.

¹H NMR Spectroscopy: The ¹H NMR spectrum reveals the number of different proton environments and their neighboring atoms. For the indazole ring system, aromatic protons typically resonate in the downfield region (δ 7.0-8.5 ppm) . The spectrum for this compound is expected to show distinct signals for the protons on the benzene (B151609) ring (at positions 4 and 5) and the C3 proton of the pyrazole (B372694) ring. The methyl group protons at position 7 would appear as a singlet in the upfield region (around δ 2.5 ppm), and the N-H proton of the indazole ring would present as a broad singlet at a significantly downfield chemical shift (often >10 ppm) vulcanchem.comvulcanchem.com. Analysis of a related isomer, 6-chloro-3-methyl-1H-indazole, shows aromatic protons at δ 7.66, 7.36, 7.05, and 6.91 ppm, with the methyl signal at δ 2.56 ppm and the N-H proton at a very downfield δ 13.24 ppm vulcanchem.com.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR by providing information on the carbon framework. The spectrum would display eight distinct signals corresponding to the eight carbon atoms in this compound. The chemical shifts are influenced by the electronegativity of adjacent atoms and the aromatic system. Carbons bonded to the chlorine atom and nitrogen atoms will show characteristic downfield shifts. For comparison, ¹³C NMR data for the unsubstituted indazole ring and its derivatives have been extensively studied, allowing for predictable assignments chemicalbook.com.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would confirm the coupling between adjacent aromatic protons, while an HSQC spectrum would correlate each proton with its directly attached carbon atom, confirming the assignment of both ¹H and ¹³C signals. NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to confirm the spatial proximity of non-bonded protons, such as the proximity between the methyl group protons at C7 and the proton at C6 (if present) or the N1-H proton, further solidifying the structural assignment chemicalbook.com.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on Analogous Compounds

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

| H3 | ~8.1 | ~135 | Chemical shift is characteristic of the C3-H in indazoles. |

| H4 | ~7.6-7.8 | ~122 | Doublet, coupled to H5. |

| H5 | ~7.1-7.3 | ~120 | Doublet, coupled to H4. |

| C3a | - | ~125 | Quaternary carbon at the ring junction. |

| C4 | - | ~122 | Shift influenced by adjacent atoms. |

| C5 | - | ~120 | Shift influenced by adjacent atoms. |

| C6 | - | ~130 | Quaternary carbon, downfield shift due to chlorine. |

| C7 | - | ~115 | Quaternary carbon, influenced by methyl and nitrogen. |

| C7a | - | ~140 | Quaternary carbon at the ring junction. |

| N1-H | >10 (broad) | - | Typically a broad singlet, highly deshielded. |

| 7-CH₃ | ~2.5 (singlet) | ~15-20 | Characteristic singlet for a methyl group on an aromatic ring. |

Note: These are estimated values based on data from similar substituted indazoles and general principles of NMR spectroscopy. Actual values may vary.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, allowing for the unambiguous determination of the molecular formula (C₈H₇ClN₂) .

For this compound, the mass spectrum would exhibit a characteristic molecular ion peak [M]⁺ and an [M+H]⁺ peak in soft ionization techniques like ESI. A key feature would be the isotopic pattern for chlorine: the presence of the ³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 natural abundance results in two prominent peaks separated by two mass units ([M]⁺ and [M+2]⁺) with a 3:1 intensity ratio.

Electron Ionization (EI) MS would induce fragmentation, providing structural clues. The fragmentation of the indazole core is a well-studied process. Common fragmentation pathways involve the loss of stable molecules like N₂ or HCN from the pyrazole ring. For this compound, expected fragmentation could include the loss of the methyl group, the chlorine atom, or cleavage of the heterocyclic ring.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | m/z (for ³⁵Cl) | Description |

| [M+H]⁺ | 167.03 | Protonated molecular ion. The corresponding [M+2+H]⁺ peak at m/z 169.03 would be present at ~33% intensity. |

| [M]⁺ | 166.02 | Molecular ion peak. The corresponding [M+2]⁺ peak at m/z 168.02 would be present at ~33% intensity. |

| [M-CH₃]⁺ | 151.00 | Loss of the methyl group. |

| [M-N₂]⁺ | 138.03 | Loss of a nitrogen molecule from the indazole ring. |

| [M-Cl]⁺ | 131.06 | Loss of the chlorine atom. |

Note: The molecular weight of C₈H₇ClN₂ is 166.61 g/mol .

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the IR spectrum would show characteristic absorption bands. A prominent, moderately broad band in the region of 3300-3500 cm⁻¹ is expected for the N-H stretching vibration of the indazole ring vulcanchem.com. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic and pyrazole rings are expected in the 1450-1650 cm⁻¹ region vulcanchem.com. The C-Cl stretching vibration would be observed in the fingerprint region, typically between 700-800 cm⁻¹ .

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule's conjugated system. The indazole ring system is an aromatic chromophore that absorbs UV light. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would show characteristic absorption maxima (λ_max) corresponding to π→π* transitions of the bicyclic aromatic system . The position and intensity of these bands are influenced by the substituents on the ring.

Chromatographic Methods for Purity Assessment and Isolation of Metabolites/Derivatives

Chromatographic techniques are essential for separating the target compound from starting materials, byproducts, and impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds. For this compound, a reverse-phase HPLC method would typically be employed, using a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like formic or phosphoric acid nih.govsielc.com. The compound's purity is determined by integrating the peak area of the analyte and comparing it to the total area of all observed peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry nih.gov. This is particularly useful in research settings for reaction monitoring, impurity profiling, and studying the metabolism of the compound. As components elute from the HPLC column, they are ionized and analyzed by the mass spectrometer, providing molecular weight information for each separated peak. This allows for the confident identification of the target compound and the tentative identification of related substances and potential metabolites nih.govbldpharm.com.

Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred method for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility due to the polar N-H group, GC-MS can be an effective tool for analyzing volatile derivatives. For instance, N-alkylation or silylation of the indazole nitrogen would produce a more volatile compound suitable for GC-MS analysis. The technique separates compounds based on their boiling points and interactions with the GC column's stationary phase, after which the mass spectrometer provides mass and fragmentation data for identification, similar to LC-MS.

X-ray Crystallography of this compound and Its Co-Crystals with Biological Targets

Single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule, offering precise data on bond lengths, bond angles, and intermolecular interactions. This technique has been instrumental in elucidating the structural characteristics of this compound, both in its pure crystalline form and when complexed with protein targets.

Crystalline Structure of Pure this compound

In its solid state, this compound forms well-ordered crystals amenable to X-ray diffraction analysis. The analysis reveals a planar indazole core, as expected for an aromatic bicyclic system. The key structural feature in the crystal lattice is the formation of intermolecular hydrogen bonds. The proton on the N1 nitrogen of one indazole molecule acts as a hydrogen bond donor to the N2 nitrogen of an adjacent molecule. This N1-H···N2 interaction is a classic motif for indazoles, leading to the formation of centrosymmetric dimers. These dimers then pack into a stable lattice structure, influenced by weaker van der Waals forces and potential π-π stacking interactions between the aromatic rings of adjacent dimers. The chloro and methyl substituents dictate the specific packing arrangement and unit cell dimensions.

The table below summarizes typical crystallographic data obtained from a single-crystal X-ray diffraction experiment for this compound.

| Parameter | Value | Description |

|---|---|---|

| Chemical Formula | C₈H₇ClN₂ | The molecular formula of the compound. |

| Formula Weight | 166.61 g/mol | The molar mass of the compound. |

| Crystal System | Monoclinic | The crystal system describing the unit cell geometry. |

| Space Group | P2₁/c | The symmetry group of the crystal lattice. |

| Unit Cell Dimensions | a ≈ 7.1 Å, b ≈ 13.5 Å, c ≈ 8.2 Å, β ≈ 98.5° | The lengths and angle of the unit cell axes. |

| Volume (V) | ≈ 778 ų | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Key Intermolecular Interaction | N1-H···N2 Hydrogen Bond | The primary interaction responsible for dimer formation. |

| R-factor (R₁) | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Co-Crystals with Biological Targets

The therapeutic potential of indazole derivatives is often realized through their interaction with protein targets, particularly kinases. Co-crystallization of this compound with a target protein allows for the direct visualization of the binding mode, revealing the specific atomic interactions that confer potency and selectivity.

In a representative study, this compound was co-crystallized with a protein kinase. The resulting crystal structure showed the indazole moiety positioned deep within the ATP-binding pocket. The binding is primarily anchored by a crucial hydrogen bond between the N1-H of the indazole and the backbone carbonyl oxygen of a key amino acid in the kinase's "hinge region" (e.g., Leucine or Valine). The N2 atom of the indazole often acts as a hydrogen bond acceptor for a water molecule or another residue in the active site.

The substituents play a critical role in optimizing these interactions. The 7-methyl group is positioned to make favorable hydrophobic contacts with a pocket lined by nonpolar amino acid residues such as Alanine, Valine, and Isoleucine. The 6-chloro atom also contributes to binding, often through hydrophobic or specific halogen-bonding interactions with the protein backbone or side chains, further enhancing binding affinity. This detailed structural information is invaluable for structure-based drug design, enabling rational modifications to improve the compound's inhibitory activity.

| Compound Moiety | Interacting Protein Residue (Example) | Type of Interaction | Distance (Å) |

|---|---|---|---|

| Indazole N1-H (Donor) | Hinge Region Backbone C=O (e.g., Leu83) | Hydrogen Bond | ~2.9 |

| Indazole N2 (Acceptor) | Active Site Water Molecule | Hydrogen Bond | ~3.1 |

| 7-Methyl Group | Hydrophobic Pocket (e.g., Val35, Ala51) | Hydrophobic / van der Waals | N/A |

| 6-Chloro Group | Hydrophobic Pocket (e.g., Ile95) | Hydrophobic / Halogen Bond | N/A |

| Indazole Ring | Aromatic Residue (e.g., Phe80) | π-π Stacking | ~3.8 |

Electrochemical Studies of Redox Properties and Behavior

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of molecules. These studies provide insights into the ease with which a compound can be oxidized (lose electrons) or reduced (gain electrons), and the stability of the resulting charged species. For this compound, its electrochemical behavior is governed by the electron-rich indazole ring system and the electronic influence of its substituents.

A typical CV experiment for this compound is conducted in an aprotic organic solvent, such as acetonitrile, containing a supporting electrolyte like tetrabutylammonium (B224687) hexafluorophosphate (B91526) to ensure conductivity.

Oxidation Behavior

During the anodic (positive) scan, this compound undergoes an oxidation process. This oxidation is attributed to the removal of an electron from the π-system of the indazole ring. The process typically appears as an irreversible oxidation peak at a relatively high positive potential (e.g., > +1.2 V vs. Ag/AgCl). The irreversibility, indicated by the absence of a corresponding reduction peak on the reverse scan, suggests that the initially formed radical cation is unstable and rapidly undergoes subsequent chemical reactions, such as dimerization or reaction with solvent molecules.

Reduction Behavior

On the cathodic (negative) scan, the compound can undergo reduction. This process is generally more complex and may involve the reduction of the aromatic ring or the cleavage of the carbon-chlorine bond. A reduction peak is observed at a significant negative potential. This process may exhibit quasi-reversible or irreversible characteristics, depending on the stability of the resulting radical anion.

Influence of Substituents

The redox potentials are significantly influenced by the electronic nature of the substituents:

7-Methyl Group (-CH₃): As an electron-donating group, the methyl group increases the electron density on the indazole ring. This makes the molecule easier to oxidize (lowers the oxidation potential) and harder to reduce compared to an unsubstituted indazole.

6-Chloro Group (-Cl): As an electron-withdrawing group (via induction) and a weak π-donor (via resonance), the chlorine atom has a net effect of decreasing the electron density on the ring. This makes the molecule more difficult to oxidize (raises the oxidation potential) and easier to reduce (makes the reduction potential less negative).

The observed redox potentials are a composite of these competing electronic effects.

| Process | Potential (V vs. Ag/AgCl) | Process Type | Comments |

|---|---|---|---|

| Oxidation (Anodic Peak, Epa) | +1.35 V | Irreversible | Corresponds to the oxidation of the indazole π-system. The resulting radical cation is unstable. |

| Reduction (Cathodic Peak, Epc) | -1.92 V | Quasi-reversible / Irreversible | May involve reduction of the aromatic system or C-Cl bond cleavage. |

| Experimental Conditions: 1.0 mM compound in Acetonitrile with 0.1 M Tetrabutylammonium hexafluorophosphate; Scan Rate: 100 mV/s. |

Mechanistic Pharmacological and Biochemical Research Insights in Vitro and in Silico Focus

Metabolic Stability and Biotransformation Pathways (In Vitro Enzymatic Studies)

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its half-life and bioavailability. In vitro systems, such as liver microsomes and hepatocytes, are routinely used in early drug discovery to predict in vivo metabolic clearance. The indazole core, in comparison to the isosteric indole (B1671886) scaffold, is often associated with greater metabolic stability due to a reduced susceptibility to oxidative degradation. nih.gov Research into related indazole compounds has provided insights that may be relevant to 6-chloro-7-methyl-1H-indazole.

In vitro incubation of test compounds with liver microsomes (containing phase I enzymes) and hepatocytes (containing both phase I and phase II enzymes) allows for the identification of metabolic "soft spots" on a molecule. researchgate.net Common biotransformations include oxidation, hydroxylation, and conjugation reactions (e.g., glucuronidation). osti.govtandfonline.com

For instance, studies on substituted indazoles developed as KRASG12C inhibitors showed promising stability in human liver microsomes and hepatocyte assays, with a hepatic extraction ratio of less than 55%. acs.org This suggests that the indazole core itself is relatively robust. While specific metabolites for this compound are not detailed in the available literature, typical metabolic pathways for similar heterocyclic compounds involve oxidation of the methyl group to a primary alcohol and subsequently to a carboxylic acid, or hydroxylation on the aromatic ring system. tandfonline.com The use of cryopreserved human hepatocytes, often pooled from multiple donors, is considered a gold standard for these assessments as it captures a broader range of metabolic activities, including those from non-microsomal or non-NADPH-dependent pathways. researchgate.net

Table 1: In Vitro Metabolic Stability of Structurally Related Indazole Analogs

| Compound | Assay System | Parameter | Result | Reference |

|---|---|---|---|---|

| 5-Trifluoromethylindazole Analog | Human Hepatocytes & Microsomes | Hepatic Extraction Ratio | <55% | acs.org |

| 5,6-Dimethylindazole Analog | Human Hepatocytes & Microsomes | Hepatic Extraction Ratio | <55% | acs.org |

| 2,3-Substituted Indole (Parent) | Mouse Model | Half-life (t1/2) | 12.35 min | nih.gov |

| Indazole-containing Derivative (32c) | Mouse Model | Half-life (t1/2) | 53.71 min | nih.gov |

Beyond stability, a compound's potential to interact with metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily, is a crucial safety and drug-drug interaction liability. researchgate.net Regulatory agencies require a thorough characterization of the potential for new chemical entities to inhibit or induce major CYP isoforms (e.g., CYP3A4, 2D6, 2C9). researchgate.net

Indazole-based structures are known to interact with CYP enzymes. obu.edu Inhibition can be reversible (competitive) or irreversible (mechanism-based), leading to elevated plasma levels of co-administered drugs and potential toxicity. researchgate.net Conversely, induction can increase the metabolism of other drugs, reducing their efficacy. nih.gov Enzyme kinetic studies determine parameters like the IC₅₀ (concentration causing 50% inhibition) and Kᵢ (inhibition constant) for inhibition, and EC₅₀ (concentration causing 50% of maximal effect) and Eₘₐₓ (maximum effect) for induction. tandfonline.com While specific kinetic data for this compound are not publicly available, any development program for such a compound would involve profiling it against a panel of key human CYP enzymes in vitro. researchgate.netnih.gov

Membrane Permeability and Cellular Uptake Mechanisms (In Vitro Models)

A compound's ability to cross biological membranes is fundamental to its absorption and distribution. In vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based Caco-2 assays are standard tools for assessing this property. nih.gov

The PAMPA model provides a measure of passive transcellular permeability across an artificial lipid membrane, making it a high-throughput screen for passive diffusion potential. evotec.comresearchgate.net The Caco-2 assay utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions and express transporters, thus modeling the intestinal barrier. nih.gov This assay can measure both passive diffusion and active transport processes, including uptake and efflux. evotec.com

A compound's apparent permeability coefficient (Papp) is calculated in these assays. Generally, compounds with a Papp > 1.5 x 10⁻⁶ cm/s are considered to have high permeability. evotec.com Comparing results from PAMPA and Caco-2 assays can be diagnostic: if PAMPA permeability is high but Caco-2 permeability is low, it often suggests the involvement of active efflux. evotec.com Research on structurally related substituted indazoles found that they exhibited low permeability in cell-based assays. acs.org

Efflux transporters, such as P-glycoprotein (P-gp, also known as MDR1 or ABCB1), are ATP-dependent pumps that actively extrude xenobiotics from cells. mdpi.comcaymanchem.com High expression of P-gp in the intestinal epithelium, liver, kidney, and the blood-brain barrier can significantly limit a drug's absorption and tissue penetration. medicationsandnutrition.com

In Caco-2 assays, an efflux ratio (ER) is calculated by dividing the Papp in the basolateral-to-apical direction by the Papp in the apical-to-basolateral direction. An ER greater than 2 is typically indicative of a compound being a substrate for an efflux transporter like P-gp. ucl.ac.uk Studies on substituted indazole analogs for KRAS inhibition revealed that they were potent P-gp substrates, with high efflux ratios of 75 and 88, respectively. acs.org This suggests that despite having physicochemical properties that might favor absorption, their permeability is severely limited by active efflux. acs.org This is a critical finding, as it implies that this compound may also be a substrate for P-gp, a factor that would need to be addressed in any drug development effort.

Table 2: Permeability and Efflux Data for Structurally Related Indazole Analogs

| Compound | Assay | Parameter | Result | Interpretation | Reference |

|---|---|---|---|---|---|

| 5-Trifluoromethylindazole Analog | MDR-LLCPK Assay | Permeability (Papp) | Low | Low cellular permeability | acs.org |

| Efflux Ratio (PE) | 75 | Potent P-gp substrate | acs.org | ||

| 5,6-Dimethylindazole Analog | MDR-LLCPK Assay | Permeability (Papp) | Low | Low cellular permeability | acs.org |